![molecular formula C27H35N5O3 B2640266 N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide CAS No. 922093-04-7](/img/structure/B2640266.png)
N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a complex organic compound that features multiple functional groups, including an acetamido group, a tetrahydroquinoline moiety, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide likely involves multiple steps, including:
Formation of the acetamidophenyl intermediate: This could involve acetylation of a 4-aminophenyl compound.
Synthesis of the tetrahydroquinoline moiety: This might be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine.
Coupling of intermediates: The final step would involve coupling the acetamidophenyl intermediate with the tetrahydroquinoline and piperidine moieties under suitable conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation at the tetrahydroquinoline moiety.
Reduction: Reduction could occur at the acetamido group, converting it to an amine.
Substitution: The piperidine ring might undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Conditions might include the use of strong bases or acids.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Central Nervous System (CNS) Disorders
Research indicates that compounds similar to N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide may exhibit neuroprotective properties. For instance, a study on piperidine derivatives demonstrated significant efficacy in rodent models of Parkinson's disease and essential tremor . These findings suggest that the compound could be explored for its potential in treating neurodegenerative diseases.
Antagonism of Orexin Receptors
Emerging evidence points to the orexin 1 receptor's involvement in reward processes and addiction. Compounds with structural similarities to this compound have been investigated as selective antagonists for orexin receptors . This antagonism could provide therapeutic avenues for drug addiction treatment.
Case Study 1: Efficacy in Neurodegenerative Models
In a controlled study involving rodent models of Parkinson's disease, derivatives similar to the compound exhibited a significant reduction in tremor frequency and severity at low dosages. The mechanism was attributed to enhanced dopaminergic activity and reduced oxidative stress in neuronal tissues .
Case Study 2: Orexin Receptor Antagonism
A series of experiments demonstrated that compounds structurally related to this compound effectively inhibited orexin receptor activity. This inhibition was linked to decreased cravings for addictive substances in animal models .
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by binding to receptor sites.
Pathway Modulation: Affecting cellular pathways by interacting with key proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-acetamidophenyl)-N’-ethyl-ethanediamide: Similar structure but lacks the tetrahydroquinoline and piperidine moieties.
N-(4-acetamidophenyl)-N’-piperidin-1-yl-ethanediamide: Similar but lacks the tetrahydroquinoline moiety.
Uniqueness
Structural Complexity: The presence of multiple functional groups makes it unique.
Biological Activity: Potential for diverse biological activities due to its complex structure.
Actividad Biológica
N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a complex organic compound with potential therapeutic applications. Its unique structure includes a tetrahydroquinoline moiety, an acetamidophenyl group, and a piperidinyl substituent, which may contribute to its biological activity. This article reviews the biological activity of this compound, synthesizing available data from diverse sources.
Chemical Structure and Properties
The compound's molecular formula is C22H26N4O3, with a molecular weight of approximately 394.475 g/mol. It is characterized by the following structural components:
- Tetrahydroquinoline ring : A bicyclic structure that may influence the compound's pharmacological properties.
- Acetamidophenyl group : This moiety potentially enhances solubility and receptor binding.
- Piperidine moiety : Known for its role in modulating neurotransmitter activity.
The biological activity of this compound likely involves interactions with specific receptors or enzymes in the body. The dimethylamino and piperidine groups may facilitate binding to neurotransmitter receptors or enzymes involved in various signaling pathways.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- In vitro studies have shown that compounds with similar structures exhibit significant inhibition of certain enzyme activities related to neurotransmission and inflammation. For example, compounds derived from tetrahydroquinoline have been reported to exhibit selective antagonism at orexin receptors, which are implicated in reward pathways and addiction .
- In vivo studies demonstrate that related compounds can produce direct inotropic (increasing heart contractility) and vasodilatory effects in animal models. These effects suggest potential cardiovascular applications .
Case Studies
A notable case study examined the effects of a structurally similar compound on enzyme activity related to dopamine metabolism. The results indicated competitive inhibition with a maximum rate (Vmax) of 0.33 and a Michaelis constant (Km) of 8.24 mM, suggesting that modifications to the tetrahydroquinoline structure could enhance potency against specific targets .
Data Table: Biological Activity Comparison
Propiedades
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O3/c1-19(33)29-22-9-11-23(12-10-22)30-27(35)26(34)28-18-25(32-15-4-3-5-16-32)21-8-13-24-20(17-21)7-6-14-31(24)2/h8-13,17,25H,3-7,14-16,18H2,1-2H3,(H,28,34)(H,29,33)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGHFDLMGIXGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.